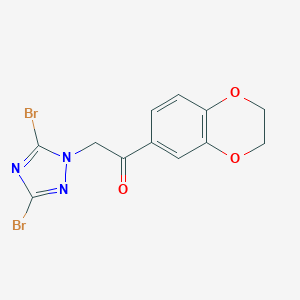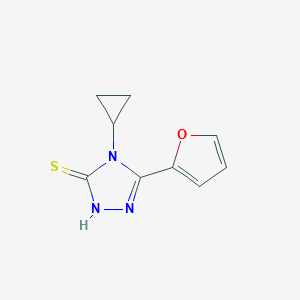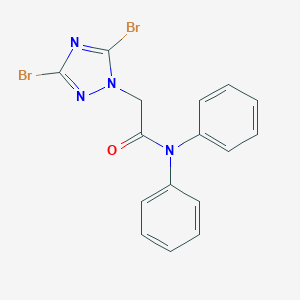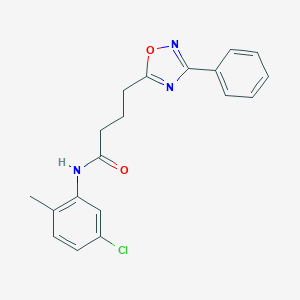![molecular formula C19H14N2O4S B277562 N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)
N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NTB belongs to the class of thiosemicarbazone derivatives and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide is not fully understood. However, it has been proposed that N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide induces apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and inhibit the replication of viruses. N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has been shown to have a low toxicity profile, making it a potential candidate for drug development.
実験室実験の利点と制限
One of the advantages of N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide is its low toxicity profile, which makes it a potential candidate for drug development. N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has also been shown to exhibit a range of therapeutic properties, making it a versatile compound for scientific research. However, one of the limitations of N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide. One potential avenue is to further investigate the mechanism of action of N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide, which can help to optimize its therapeutic potential. Another potential avenue is to investigate the efficacy of N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide in combination with other anti-cancer drugs, which can help to enhance its anti-cancer properties. Furthermore, future research can investigate the potential of N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
合成法
N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-hydroxybenzaldehyde and 2-naphthylamine to form Schiff base. The Schiff base is then reacted with thiosemicarbazide to form the final product, N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide. The synthesis method has been optimized to produce high yields and purity of N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide.
科学的研究の応用
N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer properties by inducing apoptosis (cell death) in cancer cells. N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has also been shown to inhibit the growth of tumor cells and reduce the size of tumors in animal models. In addition, N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has been shown to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. Furthermore, N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide has been shown to exhibit anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.
特性
製品名 |
N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide |
|---|---|
分子式 |
C19H14N2O4S |
分子量 |
366.4 g/mol |
IUPAC名 |
N-naphthalen-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H14N2O4S/c22-18(20-15-10-9-13-5-1-2-6-14(13)11-15)12-21-19(23)16-7-3-4-8-17(16)26(21,24)25/h1-11H,12H2,(H,20,22) |
InChIキー |
WKJQISOIJSLUFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)



![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)

![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)



